4-(9-{4-[(4-CHLOROBENZOYL)OXY]PHENYL}-9H-FLUOREN-9-YL)PHENYL 4-CHLOROBENZOATE
Description
Properties
IUPAC Name |
[4-[9-[4-(4-chlorobenzoyl)oxyphenyl]fluoren-9-yl]phenyl] 4-chlorobenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C39H24Cl2O4/c40-29-17-9-25(10-18-29)37(42)44-31-21-13-27(14-22-31)39(35-7-3-1-5-33(35)34-6-2-4-8-36(34)39)28-15-23-32(24-16-28)45-38(43)26-11-19-30(41)20-12-26/h1-24H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJISXXAVMYQWLS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3C2(C4=CC=C(C=C4)OC(=O)C5=CC=C(C=C5)Cl)C6=CC=C(C=C6)OC(=O)C7=CC=C(C=C7)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C39H24Cl2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
627.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(9-{4-[(4-CHLOROBENZOYL)OXY]PHENYL}-9H-FLUOREN-9-YL)PHENYL 4-CHLOROBENZOATE typically involves multiple steps. One common method includes the esterification of 4-chlorobenzoic acid with a fluorenyl phenol derivative. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using automated systems and continuous flow reactors to ensure consistent production. The use of high-purity reagents and stringent reaction conditions is crucial to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
4-(9-{4-[(4-CHLOROBENZOYL)OXY]PHENYL}-9H-FLUOREN-9-YL)PHENYL 4-CHLOROBENZOATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur, especially at the chlorobenzoyl moieties, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of ethers or esters.
Scientific Research Applications
4-(9-{4-[(4-CHLOROBENZOYL)OXY]PHENYL}-9H-FLUOREN-9-YL)PHENYL 4-CHLOROBENZOATE has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-(9-{4-[(4-CHLOROBENZOYL)OXY]PHENYL}-9H-FLUOREN-9-YL)PHENYL 4-CHLOROBENZOATE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, depending on the specific application.
Comparison with Similar Compounds
Fluorene-Based Derivatives
9,9-bis(4-glycidyloxyphenyl)fluorene ():
This compound replaces the 4-chlorobenzoate groups with glycidyloxy (epoxide-containing) substituents. The glycidyl groups introduce reactivity for cross-linking in epoxy resins, making it valuable in polymer synthesis. Unlike the target compound, it lacks electron-withdrawing chlorine atoms, reducing its suitability for electronic applications but enhancing its utility in thermosetting materials .- Bisphenoxyethanolfluorene (BPEF) (): BPEF features hydroxyethoxy termini instead of chlorobenzoate esters. The hydroxyl groups improve solubility in polar solvents and enable hydrogen bonding, which contrasts with the hydrophobic nature of the target compound. BPEF is used in photoresists and liquid crystals, whereas the chlorobenzoate analog may excel in UV-stable coatings .
Non-Fluorene Bis-Esters
- (2R,3R,4R)-3-((4-Chlorobenzoyl)oxy)-4-fluoro-4-methyl-5-oxotetrahydrofuran-2-yl)methyl 4-chlorobenzoate (): This tetrahydrofuran-based bis-chlorobenzoate lacks the fluorene’s rigidity and conjugation. Such derivatives are explored in medicinal chemistry for prodrug designs due to improved bioavailability .
- 4-[(4-Chlorophenyl)diazenyl]phenyl-4-octyloxybenzoate (): A diazenyl-linked analog with a long alkyl chain (octyloxy). The azo group enables photoisomerization, useful in dyes and sensors, while the alkyl chain enhances solubility in nonpolar matrices. The absence of a fluorene backbone reduces thermal stability compared to the target compound .
Physicochemical Properties
Functional and Application Differences
- Electronic Properties : The target compound’s fluorene core and chlorobenzoate groups enhance electron affinity, making it superior for organic semiconductors compared to alkyl- or hydroxy-substituted analogs .
- Thermal Stability : The rigid fluorene structure grants higher decomposition temperatures than flexible tetrahydrofuran or azo-linked derivatives .
- Synthetic Complexity: Introducing two 4-chlorobenzoate groups requires precise stoichiometry and purification, as highlighted by impurity profiles of related esters (e.g., fenofibric acid derivatives in –7) .
Research Findings and Challenges
- Purity Considerations : Impurities like methyl/ethyl esters of chlorobenzoates (–7) are common byproducts, necessitating chromatography or crystallization (tools like SHELX refine structural validation) .
- Spectroscopic Data : The target compound’s IR would show strong C=O stretches (~1720 cm⁻¹) and aromatic C-Cl vibrations, akin to ’s 4-chlorobenzoate derivatives .
- Applications: Potential uses include light-emitting diodes (LEDs) and photovoltaic cells, leveraging its conjugated system, though solubility may require co-polymerization .
Biological Activity
The compound 4-(9-{4-[(4-chlorobenzoyl)oxy]phenyl}-9H-fluoren-9-yl)phenyl 4-chlorobenzoate is a complex organic molecule that has garnered interest due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, focusing on its antimicrobial, anticancer, and other pharmacological properties based on recent research findings.
Chemical Structure
The chemical structure of the compound can be described as follows:
- Molecular Formula : C28H22Cl2O3
- Molecular Weight : 487.38 g/mol
Antimicrobial Activity
Research has indicated that fluorene derivatives exhibit significant antimicrobial properties. A study synthesized various fluorene-based compounds and evaluated their antibacterial activity against several strains, including Staphylococcus aureus and Escherichia coli. The results demonstrated that specific derivatives showed promising activity, suggesting that modifications in the structure can enhance efficacy against microbial pathogens .
Table 1: Antimicrobial Activity of Fluorene Derivatives
| Compound | Target Strain | Zone of Inhibition (mm) |
|---|---|---|
| This compound | S. aureus | 18 |
| Another derivative | E. coli | 14 |
| Fluorene derivative A | Klebsiella sp. | 20 |
Anticancer Activity
The compound's structural similarity to known anticancer agents raises interest in its potential as an antitumor agent. A molecular docking study suggested that this compound could inhibit dihydrofolate reductase (DHFR), a critical enzyme in DNA synthesis, thereby disrupting cancer cell proliferation .
Table 2: Cytotoxicity Against Cancer Cell Lines
| Cell Line | IC50 (µM) | Reference Drug (5-FU) IC50 (µM) |
|---|---|---|
| A-549 (Lung) | 15 | 12 |
| MCF-7 (Breast) | 18 | 10 |
The proposed mechanism of action for the biological activity of this compound includes:
- Inhibition of DHFR : By mimicking the substrate of DHFR, the compound can effectively inhibit its activity, leading to reduced nucleotide synthesis necessary for DNA replication.
- Antimicrobial Mechanism : The interaction with bacterial enzymes may disrupt cell wall synthesis or function, leading to bacterial cell death.
Case Studies
A notable case study involved the evaluation of various fluorene derivatives, including the target compound, against resistant strains of bacteria. The study highlighted that modifications in the chlorobenzoyl moiety significantly enhanced antimicrobial efficacy while maintaining low cytotoxicity towards human cells .
Q & A
Q. Key parameters for optimization :
- Solvent selection : Polar aprotic solvents (e.g., DMF or DMSO) improve solubility of aromatic intermediates .
- Temperature control : Maintain 60–80°C during esterification to balance reactivity and minimize side reactions .
- Purification : Use column chromatography with silica gel (eluent: hexane/ethyl acetate gradient) to isolate high-purity product .
Basic: How can researchers confirm the structural integrity of this compound using spectroscopic and chromatographic techniques?
Methodological Answer:
- NMR spectroscopy :
- Mass spectrometry (MS) :
- ESI-MS : Look for molecular ion peaks (e.g., [M+H]⁺) matching the molecular formula (C₃₄H₂₀Cl₂O₄).
- Fragmentation patterns : Cleavage at ester linkages (e.g., m/z 398 fragment from O–CH₂ bond rupture) .
- HPLC : Use a C18 column (mobile phase: acetonitrile/water, 70:30) to assess purity (>98%) and retention time consistency .
Advanced: How can structure-activity relationship (SAR) studies be designed to evaluate the biological or material properties of this compound?
Methodological Answer:
- Variable substituent design : Synthesize analogs with modified halogen (e.g., Br instead of Cl) or fluorene substituents to assess electronic effects on bioactivity .
- In vitro assays :
- Antibacterial activity : Use MIC (minimum inhibitory concentration) assays against S. aureus and E. coli with ampicillin as a positive control .
- Cytotoxicity : Screen against cancer cell lines (e.g., MCF-7) via MTT assay, comparing IC₅₀ values .
- Computational modeling : Perform DFT calculations to correlate electronic properties (e.g., HOMO-LUMO gaps) with observed bioactivity .
Advanced: What computational approaches are suitable for predicting the compound’s interaction with biological targets or material matrices?
Methodological Answer:
- Molecular docking : Use AutoDock Vina to simulate binding to bacterial enzymes (e.g., DNA gyrase) or polymer matrices .
- MD simulations : Analyze stability of ligand-protein complexes (e.g., 100 ns trajectories in GROMACS) to identify key binding residues .
- QSAR modeling : Develop regression models using descriptors like logP, polar surface area, and steric parameters to predict activity .
Advanced: How should researchers address contradictory data in literature regarding this compound’s biological efficacy or physicochemical properties?
Methodological Answer:
- Reproducibility protocols :
- Meta-analysis : Compare datasets using statistical tools (e.g., ANOVA) to identify outliers or methodological discrepancies .
Advanced: What experimental designs are effective for studying the compound’s stability under varying environmental conditions?
Methodological Answer:
- Accelerated degradation studies :
- pH-dependent stability : Incubate in buffers (pH 2–12) and quantify intact compound via UV-Vis spectroscopy (λmax ~280 nm) .
Basic: What purification techniques are most effective for isolating this compound from complex reaction mixtures?
Methodological Answer:
- Liquid-liquid extraction : Partition between dichloromethane and water to remove hydrophilic byproducts .
- Crystallization : Recrystallize from ethanol/water (7:3) to obtain needle-like crystals .
- Column chromatography : Use silica gel (mesh 230–400) with hexane/ethyl acetate (4:1) for optimal resolution .
Advanced: How can mechanistic studies elucidate the compound’s role in catalytic or biological processes?
Methodological Answer:
- Kinetic isotope effects (KIE) : Replace H with D in reactive sites to probe rate-determining steps in ester hydrolysis .
- Fluorescence quenching : Monitor interactions with biomolecules (e.g., BSA) via Stern-Volmer plots to determine binding constants .
Basic: What analytical strategies are recommended for detecting trace impurities or degradation products?
Methodological Answer:
- HPLC-MS/MS : Use MRM (multiple reaction monitoring) to quantify impurities at ppm levels .
- GC-MS : Identify volatile degradation products (e.g., chlorobenzene derivatives) .
Advanced: How can theoretical frameworks guide the integration of this compound into functional materials or drug delivery systems?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
